molecular formula C25H25N5O2S B2592391 N-(4-METHYLPHENYL)-2-{4-[3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]PIPERAZIN-1-YL}ACETAMIDE CAS No. 1113113-27-1

N-(4-METHYLPHENYL)-2-{4-[3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]PIPERAZIN-1-YL}ACETAMIDE

Cat. No.: B2592391
CAS No.: 1113113-27-1
M. Wt: 459.57
InChI Key: QLGFOYPPVSJUDC-UHFFFAOYSA-N
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Description

N-(4-METHYLPHENYL)-2-{4-[3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]PIPERAZIN-1-YL}ACETAMIDE is a structurally complex compound featuring:

  • Acetamide core: Linked to a 4-methylphenyl group.
  • Piperazine moiety: Substituted at the 1-position with a thieno[2,3-b]pyridine-carbonyl group.
  • Thienopyridine scaffold: Modified at the 3-position with a 1H-pyrrol-1-yl group.

However, explicit pharmacological data for this compound is absent in the provided evidence, necessitating comparative analysis with structurally related analogs.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[4-(3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2S/c1-18-6-8-19(9-7-18)27-21(31)17-28-13-15-30(16-14-28)25(32)23-22(29-11-2-3-12-29)20-5-4-10-26-24(20)33-23/h2-12H,13-17H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGFOYPPVSJUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C(=O)C3=C(C4=C(S3)N=CC=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-2-{4-[3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]PIPERAZIN-1-YL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPHENYL)-2-{4-[3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]PIPERAZIN-1-YL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, pressure, and solvent choice can significantly impact the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

N-(4-METHYLPHENYL)-2-{4-[3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]PIPERAZIN-1-YL}ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-2-{4-[3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]PIPERAZIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: N-(4-CYCLOHEXYLPHENYL)-2-[4-(3-PHENYL-2-PROPENYL)PIPERAZINO]ACETAMIDE (CAS 329080-38-8)

Key Features :

  • Acetamide backbone : Attached to a 4-cyclohexylphenyl group.
  • Piperazine substituent : Functionalized with a 3-phenylpropenyl group.
Parameter Target Compound Analog (CAS 329080-38-8)
Molecular Weight Not explicitly stated 417.59 g/mol
Substituents Thienopyridine-carbonyl-piperazine Propenyl-piperazine
Lipophilicity Likely moderate (polar thienopyridine) High (bulky cyclohexylphenyl)
Synthetic Complexity High (multi-step coupling) Moderate (propenyl addition)

Implications :

  • The propenyl-piperazine substituent may confer conformational rigidity, whereas the thienopyridine-carbonyl group in the target compound could engage in π-π stacking or hydrogen bonding with biological targets .

Structural Analog: 2-AMINO-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]ACETAMIDE (CAS 938337-84-9)

Key Features :

  • Simpler acetamide core : Linked to a 4-(4-methylpiperazinyl)phenyl group.
  • Amino group: Introduces polarity.
Parameter Target Compound Analog (CAS 938337-84-9)
Molecular Weight Not explicitly stated 248.32 g/mol
Substituents Thienopyridine-carbonyl-piperazine Methylpiperazine
Hydrogen Bond Capacity High (carbonyl, pyrrole) Moderate (amino, methylpiperazine)
Potential Applications Kinase/GPCR modulation (speculative) CNS targeting (due to methylpiperazine)

Implications :

  • The analog’s lower molecular weight and methylpiperazine group suggest better blood-brain barrier penetration, making it suitable for central nervous system targets. In contrast, the target compound’s bulkier thienopyridine group may limit bioavailability but enhance selectivity for peripheral targets .

Structural Analog: N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide (from )

Key Features :

  • Thieno[2,3-b]thiopyran scaffold: Sulfone and methyl groups enhance stability.
  • Acetamide linkage : Similar to the target compound.
Parameter Target Compound Analog ()
Core Structure Thieno[2,3-b]pyridine Thieno[2,3-b]thiopyran
Sulfur Content Moderate (thiophene) High (sulfone, thiophene)
Electrophilic Reactivity Likely low High (sulfone group)

Implications :

  • The target compound’s pyrrole and pyridine groups may instead favor non-covalent interactions .

Biological Activity

N-(4-Methylphenyl)-2-{4-[3-(1H-Pyrrol-1-YL)Thieno[2,3-B]Pyridine-2-Carbonyl]Piperazin-1-YL}Acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C22H25N3O2S\text{C}_{22}\text{H}_{25}\text{N}_{3}\text{O}_{2}\text{S}

This molecular structure indicates the presence of a piperazine ring, a thieno[2,3-b]pyridine moiety, and an acetamide group, which are known for their roles in various pharmacological activities.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Certain derivatives of thieno[2,3-b]pyridine have shown promising antimicrobial properties against various bacterial strains. The presence of the thieno group enhances interaction with microbial targets.
  • Anticancer Properties : Studies have indicated that compounds containing piperazine rings can inhibit cancer cell proliferation. The mechanism often involves interference with cell cycle progression and induction of apoptosis.
  • Neuropharmacological Effects : Compounds with similar structures have been investigated for their potential as neuroprotective agents. They may modulate neurotransmitter systems, particularly serotonin and dopamine pathways, leading to anxiolytic and antidepressant effects.

1. Antimicrobial Activity

A study focused on thiazinane derivatives reported that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and inhibition of essential enzymes involved in metabolic pathways .

2. Anticancer Activity

Research published in a peer-reviewed journal highlighted the anticancer potential of piperazine derivatives. The study demonstrated that these compounds could induce apoptosis in human cancer cell lines through the activation of intrinsic pathways involving caspases .

3. Neuropharmacological Potential

In a pharmacological study, a related compound was tested for its effects on serotonin receptors. The results suggested that it acted as a selective agonist at 5-HT_2C receptors, which are implicated in mood regulation and anxiety disorders . This finding supports further investigation into the neuropharmacological applications of this compound.

Data Tables

Biological Activity Mechanism Reference
AntimicrobialDisruption of cell wall synthesis
AnticancerInduction of apoptosis
NeuropharmacologicalModulation of serotonin receptors

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